molecular formula C12H15NO5 B3589577 ethyl 2-methyl-2-(2-nitrophenoxy)propanoate

ethyl 2-methyl-2-(2-nitrophenoxy)propanoate

Cat. No.: B3589577
M. Wt: 253.25 g/mol
InChI Key: VJLOWYVFEQVTTK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate is an organic compound with the molecular formula C({12})H({15})NO(_{5}) It is an ester derived from the reaction between 2-nitrophenol and ethyl 2-methylpropanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(2-nitrophenoxy)propanoate typically involves the esterification of 2-nitrophenol with ethyl 2-methylpropanoate. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:

    Reagents: 2-nitrophenol, ethyl 2-methylpropanoate, sulfuric acid.

    Conditions: Reflux the mixture in an appropriate solvent (e.g., toluene) for several hours.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

    Reduction: Ethyl 2-methyl-2-(2-aminophenoxy)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 2-methyl-2-(2-nitrophenoxy)propanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups.

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism by which ethyl 2-methyl-2-(2-nitrophenoxy)propanoate exerts its effects depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can interact with biological targets. The ester group can be hydrolyzed to release active carboxylic acids that participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate can be compared with similar compounds such as:

    Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.

    Mthis compound: The methyl ester variant, which may have different physical properties and reactivity.

    Ethyl 2-methyl-2-(2-aminophenoxy)propanoate: The reduced form with an amino group instead of a nitro group, leading to different biological activities.

Properties

IUPAC Name

ethyl 2-methyl-2-(2-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-4-17-11(14)12(2,3)18-10-8-6-5-7-9(10)13(15)16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOWYVFEQVTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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